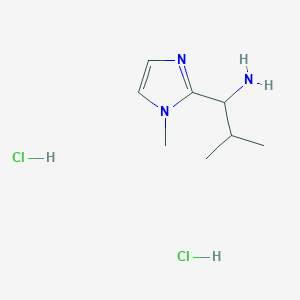
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 2-methyl-1-aminopropan-1-ol in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization.
Common methods for synthesizing imidazole derivatives include:
- Debus-Radziszewski synthesis
- Wallach synthesis
- Dehydrogenation of imidazolines
- From alpha halo-ketones
- Marckwald synthesis
- Amino nitrile synthesis
Industrial Production Methods: Industrial production methods for imidazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Cyclization
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidizing agents : Hydrogen peroxide, potassium permanganate
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Substitution reagents : Alkyl halides, acyl chlorides
- Cyclization conditions : Acid or base catalysis, elevated temperatures
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .
Aplicaciones Científicas De Investigación
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:
- Chemistry : Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
- Biology : Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
- Medicine : Explored for its potential therapeutic applications, including anti-inflammatory, antitumor, and antidiabetic activities.
- Industry : Utilized in the development of new materials, such as dyes for solar cells and other optical applications .
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds: Some similar compounds include:
- Clemizole : An antihistaminic agent
- Etonitazene : An analgesic
- Enviroxime : An antiviral
- Astemizole : An antihistaminic agent
- Omeprazole : An antiulcer agent
- Pantoprazole : An antiulcer agent
- Thiabendazole : An antihelmintic
- Metronidazole : A bactericidal agent
Uniqueness: What sets 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C8H17Cl2N3 |
|---|---|
Peso molecular |
226.14 g/mol |
Nombre IUPAC |
2-methyl-1-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)7(9)8-10-4-5-11(8)3;;/h4-7H,9H2,1-3H3;2*1H |
Clave InChI |
FASZREKTPBCKMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC=CN1C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















